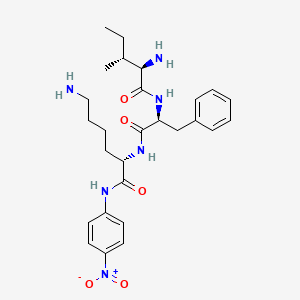

D-Ile-Phe-Lys-pNA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVLFJQPHXESFM-IBURTVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure and Application of D-Ile-Phe-Lys-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chromogenic substrate D-Isoleucyl-Phenylalanyl-Lysine p-nitroanilide (D-Ile-Phe-Lys-pNA). Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, its application in quantitative enzyme assays, and its relevance in key physiological pathways.

Molecular Structure of this compound

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The peptide component consists of three amino acid residues: D-Isoleucine, Phenylalanine, and Lysine. The sequence is specifically designed to be a target for the serine protease plasmin.

The structure is characterized by the following key features:

-

Peptide Backbone: The D-Isoleucine, Phenylalanine, and Lysine residues are linked sequentially via peptide bonds. The N-terminus is D-Isoleucine, and the C-terminus is Lysine.

-

Stereochemistry: The isoleucine residue is in the D-configuration, which can confer resistance to degradation by some proteases and provide specificity. Phenylalanine and Lysine are typically in the L-configuration.

-

Chromogenic Moiety: The p-nitroaniline group is attached to the carboxyl group of the C-terminal Lysine residue through an amide bond.

The enzymatic cleavage of this substrate by plasmin occurs at the C-terminal side of the Lysine residue. This action liberates the p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically.

Caption: Molecular linkage of this compound.

Quantitative Data: Enzymatic Kinetics

| Substrate | Enzyme | K_m_ (mol/L) | k_cat_ (s⁻¹) |

| pyroGlu-Phe-Lys-pNA | Human Plasmin | 2.9 x 10⁻⁴[1] | 92[1] |

| pyroGlu-Phe-Lys-pNA | Streptokinase-activated Plasminogen | 3.0 x 10⁻⁴[1] | 43[1] |

| Table 1: Kinetic constants for the reaction of a chromogenic substrate with human plasmin and streptokinase-activated plasminogen, determined at 37°C in Tris buffer (pH 7.4, I 0.15).[1] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in plasmin and plasminogen activity assays.

Chromogenic Assay for Plasmin Activity

This assay measures the activity of purified plasmin or plasmin in biological samples.

Materials:

-

Purified plasmin or sample containing plasmin

-

This compound stock solution (e.g., 1-5 mM in sterile water or DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Stop Solution (e.g., 2 M Citric Acid or 50% Acetic Acid)

Procedure:

-

Reagent Preparation:

-

Prepare plasmin standards by diluting a stock solution to a range of concentrations (e.g., 0.1 to 10 nM) in Assay Buffer.

-

Prepare the this compound working solution by diluting the stock solution to the desired final concentration (e.g., 0.2-1 mM) in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer (for blank), plasmin standards, and samples to respective wells of the microplate.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the pre-warmed this compound working solution to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Kinetic Assay: Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for 10-30 minutes at 37°C. The rate of the reaction (ΔA405/min) is proportional to the plasmin activity.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes). Stop the reaction by adding 25 µL of Stop Solution. Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Generate a standard curve by plotting the absorbance or reaction rate against the known plasmin concentrations.

-

Determine the plasmin activity in the samples by interpolating from the standard curve.

-

Chromogenic Assay for Plasminogen Activity

This assay measures the amount of plasminogen in a sample by first converting it to plasmin.

Materials:

-

Sample containing plasminogen (e.g., plasma)

-

Plasminogen activator (e.g., streptokinase or urokinase)

-

This compound

-

Assay Buffer

-

96-well microplate and reader

Procedure:

-

Sample Preparation: Dilute the plasma sample in Assay Buffer.

-

Plasminogen Activation: Add an excess of the plasminogen activator (e.g., streptokinase) to the diluted samples and standards. Incubate at 37°C for a sufficient time to ensure complete conversion of plasminogen to plasmin.

-

Substrate Addition and Measurement: Proceed with steps 3-5 of the Chromogenic Assay for Plasmin Activity protocol described above.

Caption: General workflow for a chromogenic plasmin assay.

Signaling Pathways Involving Plasmin

Plasmin is a key enzyme in the fibrinolytic system, responsible for the dissolution of fibrin clots. However, its activity extends to various other physiological and pathological processes.

References

An In-depth Technical Guide on the Mechanism of Action of D-Ile-Phe-Lys-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

The fundamental principle behind D-Ile-Phe-Lys-pNA and similar chromogenic substrates lies in the enzymatic cleavage of the amide bond between the C-terminal amino acid (Lysine) and the p-nitroanilide (pNA) molecule. The substrate itself is colorless. However, upon hydrolysis by a target protease, such as plasmin, the pNA is released. Free pNA in solution has a distinct yellow color, with a maximum absorbance at 405 nm.

The rate of pNA release is directly proportional to the enzymatic activity of plasmin under conditions where the substrate is not limiting. This relationship allows for the continuous monitoring of enzyme kinetics by measuring the change in absorbance at 405 nm over time. The D-amino acid (D-Isoleucine) at the N-terminus is often incorporated to enhance specificity and reduce susceptibility to degradation by other proteases.

Quantitative Data: Kinetic Parameters of Analogous Plasmin Substrates

While specific kinetic constants for this compound are not widely published, the following table summarizes the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the well-characterized analogous plasmin substrates, S-2251 and S-2403. This data is provided for comparative purposes to give an indication of the expected enzymatic efficiency. The experiments were conducted with human plasmin at 37°C.[1]

| Substrate | Peptide Sequence | Km (mol/L) | kcat (s⁻¹) |

| S-2251 | H-D-Val-Leu-Lys-pNA | 3 x 10⁻⁴ | Not specified |

| S-2403 | pyroGlu-Phe-Lys-pNA | 2.9 x 10⁻⁴ | 92 |

Experimental Protocols

The following is a detailed methodology for a typical in vitro plasmin activity assay using a chromogenic substrate like this compound.

1. Materials and Reagents:

-

Human Plasmin (purified)

-

This compound substrate

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Deionized water

2. Preparation of Solutions:

-

Plasmin Stock Solution: Reconstitute purified human plasmin in an appropriate buffer (e.g., 50% glycerol for storage at -20°C) to a known concentration (e.g., 1 mg/mL).

-

Substrate Stock Solution: Dissolve this compound in deionized water or DMSO to a concentration of 1-10 mM. Protect from light and store at 2-8°C.

-

Working Buffer: Prepare the Tris buffer and bring it to the assay temperature (e.g., 37°C).

3. Assay Procedure:

-

Prepare serial dilutions of the plasmin stock solution in the working buffer to achieve a range of final concentrations in the assay.

-

In a 96-well microplate, add a specific volume of the working buffer to each well.

-

Add a defined volume of the diluted plasmin solutions to the respective wells. Include a blank control with buffer only.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

To initiate the reaction, add a specific volume of the this compound substrate solution to each well. The final substrate concentration should ideally be at or above the Km value.

-

Immediately place the microplate in the reader and start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

4. Data Analysis:

-

For each plasmin concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA405/min).

-

Subtract the rate of the blank control from all sample rates to account for any non-enzymatic substrate hydrolysis.

-

The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Signaling Pathway Involvement: The Fibrinolytic System

Plasmin is the primary enzyme of the fibrinolytic system, which is responsible for the breakdown of fibrin clots. The activity of plasmin is tightly regulated to maintain a balance between preventing thrombosis and allowing for normal hemostasis. This compound serves as a tool to study the activity of plasmin within this critical physiological pathway.

The fibrinolytic pathway is initiated by the conversion of the inactive zymogen, plasminogen, into active plasmin. This activation is primarily carried out by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). Once activated, plasmin degrades the fibrin mesh of a clot into soluble fibrin degradation products. The activity of plasmin is controlled by inhibitors such as α2-antiplasmin.

References

The Chromogenic Substrate D-Ile-Phe-Lys-pNA: A Technical Guide to its Synthesis and Application in Plasmin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic peptide substrate D-Ile-Phe-Lys-pNA, a valuable tool for the specific detection and quantification of plasmin activity. The document details the rationale behind its design, a generalized protocol for its chemical synthesis via solid-phase peptide synthesis (SPPS), and a standard operating procedure for its application in enzymatic assays. Furthermore, it contextualizes the use of this substrate by illustrating its role within the broader plasminogen activation system. While specific kinetic and comparative quantitative data for this compound are not widely published, this guide presents a framework for such analysis and includes illustrative data from similar, well-characterized plasmin substrates.

Discovery and Rationale

The discovery of this compound is rooted in the broader field of protease substrate development, which aims to create specific and sensitive tools for studying enzyme activity. Chromogenic substrates, such as those ending in a p-nitroanilide (pNA) group, are instrumental in this regard. The core principle lies in the enzymatic cleavage of the peptide bond between the amino acid sequence and the pNA moiety. This cleavage releases the pNA molecule, which exhibits a distinct yellow color that can be quantified spectrophotometrically at a wavelength of 405 nm.

The specific amino acid sequence, D-Isoleucine-Phenylalanine-Lysine, was rationally designed to be a highly specific target for human plasmin[1]. Plasmin, a serine protease, plays a crucial role in fibrinolysis, the process of dissolving blood clots. Its substrate specificity is a key area of research for understanding and modulating this physiological process. The inclusion of a D-amino acid (D-Ile) at the P3 position (following the Schechter and Berger nomenclature) is a common strategy to enhance substrate stability against degradation by other proteases, thereby increasing the specificity of the assay.

Synthesis of this compound

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. While a specific, detailed protocol for this compound is not publicly available, the following represents a generalized procedure based on established Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-D-Ile-OH

-

p-Nitroaniline

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM, Diethyl ether)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin.

-

Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the lysine residue. Wash thoroughly with DMF and DCM.

-

Phenylalanine Coupling: Dissolve Fmoc-Phe-OH, HBTU, HOBt, and DIPEA in DMF. Add this solution to the deprotected resin and agitate to facilitate the coupling reaction. Monitor the reaction for completion (e.g., using a Kaiser test). Wash the resin.

-

Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added phenylalanine.

-

D-Isoleucine Coupling: Couple Fmoc-D-Ile-OH to the growing peptide chain using the same procedure as for phenylalanine.

-

Fmoc Deprotection: Remove the final Fmoc group from the D-isoleucine residue.

-

p-Nitroaniline Coupling: The coupling of p-nitroaniline to the N-terminus of the peptide is a critical and often challenging step due to the low nucleophilicity of the aniline nitrogen. Specialized coupling methods, such as the use of phosphorus oxychloride or generating a more reactive derivative of p-nitroaniline, may be required for efficient reaction.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final this compound product using mass spectrometry and HPLC analysis.

Data Presentation: Quantitative Analysis

Table 1: Michaelis-Menten Kinetic Parameters for Plasmin Substrates

| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| This compound | Human Plasmin | Data not available | Data not available | Data not available |

| pyroGlu-Phe-Lys-pNA (S-2403) | Human Plasmin | 350 | 60 | 1.7 x 10⁵ |

| D-Val-Leu-Lys-pNA (S-2251) | Human Plasmin | 400 | 20 | 5.0 x 10⁴ |

Illustrative data for S-2403 and S-2251 are sourced from product information and may vary depending on assay conditions.[2]

Table 2: Comparative Specificity of this compound

This table would ideally present the relative cleavage rates of this compound by plasmin and other common serine proteases to quantitatively demonstrate its specificity.

| Protease | Relative Cleavage Rate (%) |

| Plasmin | 100 |

| Thrombin | Data not available |

| Trypsin | Data not available |

| Factor Xa | Data not available |

| Chymotrypsin | Data not available |

Experimental Protocols: Enzymatic Assay

The following protocol outlines a general procedure for determining plasmin activity using this compound. This assay is based on the colorimetric detection of the released p-nitroanilide.

Protocol for Plasmin Activity Assay

Materials:

-

Purified human plasmin

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare a series of plasmin dilutions in the assay buffer to generate a standard curve. Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of the substrate's K_m_).

-

Assay Setup: In a 96-well microplate, add a defined volume of the plasmin dilutions (and samples with unknown activity) to individual wells.

-

Initiation of Reaction: To each well, add the this compound working solution to initiate the enzymatic reaction. The final volume in each well should be consistent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of change in absorbance is directly proportional to the plasmin activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Generate a standard curve by plotting the V₀ values of the plasmin standards against their known concentrations. Determine the plasmin activity in the unknown samples by interpolating their V₀ values on the standard curve.

Mandatory Visualizations

Signaling Pathway: Plasminogen Activation

The following diagram illustrates the central role of plasmin in the fibrinolytic cascade, the physiological context in which a specific substrate like this compound is a valuable research tool.

Caption: The Plasminogen Activation Cascade and the Role of this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis

This diagram outlines the cyclical nature of solid-phase peptide synthesis for the construction of this compound.

Caption: General Workflow for the Solid-Phase Synthesis of this compound.

Logical Relationship: Chromogenic Assay Principle

This diagram illustrates the fundamental principle of the colorimetric assay using this compound.

Caption: Principle of the Chromogenic Assay for Plasmin Activity.

Conclusion

This compound serves as a specific and valuable tool for researchers investigating the fibrinolytic system and the broader roles of plasmin in physiology and pathology. Its synthesis, while requiring careful execution of solid-phase peptide chemistry, is achievable through established methods. The application of this substrate in a straightforward colorimetric assay allows for the sensitive quantification of plasmin activity. While a more comprehensive quantitative characterization of its kinetic parameters and specificity profile would further enhance its utility, the existing information and the protocols outlined in this guide provide a solid foundation for its effective use in a research setting. Future work should focus on rigorously determining the Michaelis-Menten constants and comparative specificity of this compound to solidify its position as a gold-standard substrate for plasmin research.

References

An In-depth Technical Guide to the Use of Chromogenic Substrates in Plasma Kallikrein Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing chromogenic substrates in the study of plasma kallikrein. While the primary focus of this document is to serve as a practical resource for researchers, it is crucial to begin with a significant clarification regarding substrate specificity. The substrate D-Ile-Phe-Lys-pNA is predominantly recognized and utilized as a substrate for human plasmin.[1] Due to the inherent cross-reactivity of short peptide chromogenic substrates among similar serine proteases, its direct application in plasma kallikrein research without extensive validation is not recommended.

This guide will, therefore, establish the foundational principles of chromogenic assays, detail the plasma kallikrein-kinin system, and provide a robust experimental protocol using a validated and widely accepted substrate for plasma kallikrein, H-D-Pro-Phe-Arg-pNA (S-2302).[2][3][4][5] This approach ensures the provision of a reliable methodology while also addressing the critical considerations of substrate selection and validation necessary for rigorous scientific inquiry.

The Principle of Chromogenic Substrate Assays

Chromogenic assays offer a straightforward and sensitive method for measuring enzyme activity.[6] The core of this technique lies in a synthetic peptide that mimics the natural cleavage site of the target enzyme, in this case, plasma kallikrein. This peptide is chemically linked to a chromophore, most commonly p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released. In its free form, pNA exhibits a distinct yellow color, which can be quantified by measuring the absorbance of light at a wavelength of 405 nm. The rate of pNA release, and thus the rate of color change, is directly proportional to the enzymatic activity under defined conditions.[3][4][5]

The Plasma Kallikrein-Kinin System (KKS)

The plasma kallikrein-kinin system is a complex cascade of proteins that plays a pivotal role in inflammation, blood pressure regulation, coagulation, and pain.[7] The system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.

Quantitative Data Presentation

Accurate quantification of plasma kallikrein activity relies on understanding the kinetic parameters of the enzyme with a given substrate. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial for assay development and data interpretation. Below is a summary of kinetic data for validated plasma kallikrein substrates and, for comparative purposes, this compound with its primary target, plasmin.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/s/U) | kcat (s⁻¹) | Reference |

| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 220 | - | 150 | [Diapharma Product Info] |

| N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) | Porcine Kallikrein | - | 0.396 (relative activity) | - | [8] |

| BOC-Leu-Ser-Thr-Arg-pNA (B3644) | Porcine Kallikrein | 235 | 337 | - | [8] |

| BOC-Leu-Ser-Thr-Arg-pNA (B3644) | Human Plasmin | 70 | 358 | - | [8] |

Experimental Protocols

The following section provides a detailed methodology for the determination of plasma kallikrein activity using the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302). This protocol can be adapted for kinetic studies, inhibitor screening, and the measurement of kallikrein-like activity in plasma samples.[3][4][5]

Materials and Reagents

-

Purified Human Plasma Kallikrein: (Vendor and concentration to be specified by the researcher)

-

Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

-

Prekallikrein Activator (for plasma samples): Dextran sulfate or Factor XIIa

-

Stopping Reagent: 20% Acetic Acid or 2% Citric Acid

-

96-well microplate: Clear, flat-bottom

-

Microplate reader: Capable of measuring absorbance at 405 nm

-

Incubator: Set to 37°C

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl. Adjust the pH to 7.8 at 37°C.

-

Substrate Stock Solution: Reconstitute H-D-Pro-Phe-Arg-pNA in sterile, distilled water to a concentration of 1-2 mM. Store in aliquots at -20°C.

-

Enzyme Working Solution: Dilute the purified plasma kallikrein in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

-

Plasma Sample Preparation: Collect blood in 3.2% sodium citrate. Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma. To measure total prekallikrein, activate the zymogen to kallikrein by incubating the plasma with an activator like dextran sulfate (e.g., 50 mg/L) at 0°C for 15 minutes.[2]

Assay Procedure (Kinetic Method)

-

Plate Setup: Add 20 µL of either the test compound (e.g., an inhibitor) or vehicle control (assay buffer with the same final solvent concentration) to the wells of a 96-well microplate.

-

Enzyme Addition: Add 60 µL of the plasma kallikrein working solution to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the chromogenic substrate working solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-30 minutes.

-

Data Analysis: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

Endpoint Method

For a simplified endpoint assay, after the addition of the substrate, incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes). Then, stop the reaction by adding 50 µL of the stopping reagent (e.g., 20% acetic acid). The absorbance at 405 nm can then be read at a single time point.

Considerations for Substrate Specificity

When considering the use of a substrate like this compound for plasma kallikrein research, it is imperative to perform a thorough validation.

-

Determine Kinetic Parameters: Conduct substrate concentration-response experiments to determine the Km and Vmax of this compound with purified plasma kallikrein. This will establish the substrate's affinity and the enzyme's catalytic efficiency.

-

Assess Cross-Reactivity: Test the activity of this compound with other relevant serine proteases found in plasma, such as plasmin, thrombin, and Factor Xa, to determine its specificity.[9]

-

Inhibitor Profiling: Use well-characterized, specific inhibitors of plasma kallikrein and other proteases to confirm that the observed activity is indeed from the target enzyme.[6] A specific plasma kallikrein inhibitor should significantly reduce the cleavage of the substrate in the presence of the enzyme.

Conclusion

The use of chromogenic substrates provides a powerful tool for the investigation of plasma kallikrein activity. While a variety of substrates exist, it is paramount for the integrity of the research that a well-validated substrate with known kinetic parameters and specificity for plasma kallikrein, such as H-D-Pro-Phe-Arg-pNA, is utilized. The methodologies and considerations outlined in this guide are intended to equip researchers with the necessary framework to conduct accurate and reproducible studies in the field of plasma kallikrein research and drug development. Any deviation from established protocols, such as the use of alternative substrates like this compound, necessitates a rigorous validation process to ensure the scientific validity of the findings.

References

- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diapharma.com [diapharma.com]

- 4. coachrom.com [coachrom.com]

- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Plasma Kallikrein Assay Kit (ab241042) | Abcam [abcam.com]

- 7. Human plasma kallikrein-kinin system: physiological and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Specificity of D-Ile-Phe-Lys-pNA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of D-Ile-Phe-Lys-pNA, a chromogenic substrate crucial for the study of serine proteases. This document provides a comprehensive overview of its primary enzymatic targets, comparative kinetic data with other relevant substrates, detailed experimental protocols for its application, and the broader context of the signaling pathways in which these enzymes operate.

Introduction to this compound

This compound (D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide) is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The enzymatic cleavage of the amide bond between the lysine residue and the pNA molecule liberates the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. This property makes this compound a valuable tool for monitoring the activity of specific proteases in real-time. While highly specific for human plasmin, its potential for cleavage by other related serine proteases such as plasma kallikrein and trypsin is a critical consideration for its precise application in research and drug discovery.

Core Principles of Chromogenic Assays

Chromogenic assays utilizing synthetic peptide substrates like this compound are fundamental to enzyme kinetics and inhibitor screening. The rate of pNA release is directly proportional to the enzyme's activity under specific conditions. By measuring the change in absorbance over time, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Substrate Specificity and Comparative Kinetics

This compound is established as a highly specific substrate for human plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots. However, to fully characterize its specificity, it is essential to compare its hydrolysis by plasmin with that of other serine proteases involved in related physiological pathways, such as plasma kallikrein (contact activation pathway) and trypsin (a digestive protease often used as a model serine protease).

While specific kinetic data for this compound is not extensively available in public literature, a comparative analysis with structurally similar and commonly used chromogenic substrates for these enzymes provides valuable context for its application.

| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |

| S-2403 ( | Human Plasmin | 0.29[1] | 92[1] | 3.17 x 10⁵ |

| S-2251 (H-D-Val-Leu-Lys-pNA) | Human Plasmin | 0.40 | 20 | 5.00 x 10⁴ |

| S-2302 (H-D-Pro-Phe-Arg-pNA) | Plasma Kallikrein | 0.22 | 150 | 6.82 x 10⁵ |

| Z-Lys-pNA | Bovine Trypsin | Varies with pH | Varies with pH | ~1391 (at optimal pH)[2][3][4] |

| Boc-Gln-Ala-Arg-pNA | Trypsin-like enzymes | Not specified | Not specified | Not specified |

Note: The kinetic parameters for Z-Lys-pNA with trypsin are highly pH-dependent.

The data for S-2403 and S-2251, which share the C-terminal Lys-pNA moiety with this compound, strongly suggest that this compound is an effective substrate for plasmin. The structural differences in the P2 and P3 positions (Ile-Phe in this compound) will influence the precise kinetic constants. For plasma kallikrein and trypsin, substrates with Arginine at the P1 position are generally preferred, as indicated by the high catalytic efficiency of S-2302 for plasma kallikrein.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and related chromogenic substrates. These protocols can be adapted for specific research needs.

Protocol 1: Determination of Plasmin Activity using this compound

This protocol outlines the procedure for measuring the activity of purified plasmin or plasmin in biological samples.

Materials:

-

Purified human plasmin or plasma sample

-

This compound stock solution (e.g., 10 mM in DMSO or sterile water)

-

Tris buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

-

96-well microplate

-

Microplate reader with 405 nm absorbance filter

-

Stop solution (e.g., 20% acetic acid)

Procedure:

-

Reagent Preparation:

-

Prepare a series of plasmin standards of known concentrations by diluting a stock solution in Tris buffer.

-

Prepare the working solution of this compound by diluting the stock solution in Tris buffer to the desired final concentration (e.g., 1 mM).

-

-

Assay Setup:

-

To each well of the 96-well microplate, add 50 µL of either Tris buffer (for blank), plasmin standard, or sample.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

To initiate the reaction, add 50 µL of the pre-warmed this compound working solution to all wells.

-

-

Measurement:

-

Kinetic Method: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of change in absorbance is proportional to the plasmin activity.

-

End-point Method: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of the stop solution. Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic method, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

For the end-point method, subtract the blank absorbance from all readings.

-

Create a standard curve by plotting the plasmin concentration against the V₀ or the final absorbance.

-

Determine the plasmin concentration in the unknown samples by interpolating from the standard curve.

-

Protocol 2: Screening for Inhibitors of Plasmin

This protocol provides a workflow for identifying and characterizing potential inhibitors of plasmin.

Procedure:

-

Follow the setup in Protocol 1.

-

Prior to adding the substrate, add various concentrations of the test inhibitor to the wells containing plasmin.

-

Incubate the plasmin and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding the this compound substrate.

-

Measure the enzymatic activity as described in Protocol 1.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Biological Context

The enzymes that interact with this compound and similar substrates are key players in complex signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutics.

The Fibrinolytic Pathway

Plasmin is the central enzyme of the fibrinolytic pathway, which is responsible for the degradation of fibrin clots. This process is essential for maintaining blood vessel patency after wound healing.

Caption: The Fibrinolytic Pathway showing the activation of plasminogen to plasmin and subsequent fibrin degradation.

The Contact Activation (Intrinsic) Pathway

Plasma kallikrein is a central component of the contact activation pathway, which is involved in blood coagulation and inflammation.

Caption: Overview of the Contact Activation Pathway leading to coagulation and inflammation.

Conclusion

This compound is a valuable and highly specific tool for the investigation of plasmin activity. Its utility in high-throughput screening for inhibitors of plasmin makes it particularly relevant for drug discovery efforts targeting thrombotic diseases. While its primary target is plasmin, researchers should remain cognizant of potential, albeit likely low, cross-reactivity with other serine proteases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the effective application of this compound in a variety of research contexts. A thorough understanding of its specificity and the biological systems in which its target enzymes operate is paramount for generating accurate and reproducible scientific data.

References

The Chromogenic Substrate D-Ile-Phe-Lys-pNA in the Kallikrein-Kinin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the application of chromogenic substrates in the study of the kallikrein-kinin system, a critical signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. While the initial query focused on D-Ile-Phe-Lys-pNA, available scientific literature and product specifications indicate that this substrate is primarily designed for high specificity towards human plasmin and exhibits insignificant reactivity with plasma kallikrein.[1][2][3] Therefore, to provide a more relevant and accurate resource for researchers in the field of the kallikrein-kinin system, this guide will focus on a well-characterized and widely utilized chromogenic substrate for plasma kallikrein: H-D-Pro-Phe-Arg-pNA (S-2302) . This substrate is instrumental in the quantitative determination of plasma prekallikrein and the screening of kallikrein inhibitors.

The fundamental principle behind this technology lies in the enzymatic cleavage of the peptide sequence by kallikrein, which liberates a chromophore, p-nitroaniline (pNA). The release of pNA results in a measurable color change, typically quantified spectrophotometrically at a wavelength of 405 nm.[4] The rate of pNA release is directly proportional to the enzymatic activity of kallikrein, providing a robust method for its quantification.

The Kallikrein-Kinin System: An Overview

The kallikrein-kinin system is a complex cascade that plays a pivotal role in various physiological and pathological processes. Its activation leads to the generation of vasoactive peptides known as kinins. There are two main branches of this system: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system.

Plasma Kallikrein-Kinin System: This system is initiated by the activation of Factor XII (Hageman Factor) on negatively charged surfaces, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.

Tissue Kallikrein-Kinin System: Tissue kallikrein, secreted by various glands and tissues, acts on low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin (kallidin).

The measurement of plasma kallikrein activity is crucial for understanding and diagnosing conditions such as hereditary angioedema, sepsis, and disseminated intravascular coagulation. Chromogenic substrates like H-D-Pro-Phe-Arg-pNA provide a sensitive and specific tool for this purpose.

Quantitative Data for Chromogenic Substrates

The selection of an appropriate substrate is critical for the accurate measurement of kallikrein activity. The kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), define the substrate's affinity for the enzyme and the turnover rate. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Below is a summary of kinetic data for various chromogenic substrates with plasma kallikrein and other related proteases. It is important to note the high specificity of H-D-Pro-Phe-Arg-pNA for plasma kallikrein compared to other enzymes.

| Substrate | Enzyme | Km (mM) | kcat (s-1) | Reference |

| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 0.22 | 150 | [5] |

| H-D-Pro-Phe-Arg-pNA | Human Plasma Kallikrein | - | 200 (increases to 280 with fibrinogen fragments) | [6] |

| H-D-Val-Leu-Lys-pNA (S-2251) | Human Plasmin | 0.40 | 20 | [5] |

| pyroGlu-Phe-Lys-pNA (S-2403) | Human Plasmin | 0.35 | 60 | [5] |

| H-D-Val-Leu-Lys-pNA (S-2251) | Kallikrein (glandular and plasma) | Insensitive | - | [7] |

| pyroGlu-Phe-Lys-pNA (S-2403) | Plasma Kallikrein | Insensitive | - | [8] |

Experimental Protocols

The following protocols provide a general framework for the determination of prekallikrein and kallikrein inhibitor activity in plasma using the chromogenic substrate H-D-Pro-Phe-Arg-pNA.

Materials Required

-

H-D-Pro-Phe-Arg-pNA (e.g., S-2302)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Prekallikrein activator (e.g., dextran sulfate, Factor XIIa)

-

Purified plasma kallikrein (for inhibitor assay)

-

Acetic acid (20%) or Citric acid (2%) for endpoint assays

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

37°C incubator or water bath

-

Citrated plasma samples

Protocol 1: Determination of Prekallikrein in Plasma

This assay measures the total prekallikrein content in a plasma sample after its activation to kallikrein.

Procedure:

-

Sample Preparation: Dilute the citrated plasma sample with Tris buffer. The dilution factor should be optimized to ensure the readings fall within the linear range of the assay.

-

Activation: Add a prekallikrein activator (e.g., 50 mg/L dextran sulfate) to the diluted plasma. Incubate for a defined period (e.g., 15 minutes at 0°C) to convert prekallikrein to plasma kallikrein.[9]

-

Reaction Initiation: Add the H-D-Pro-Phe-Arg-pNA substrate solution to the activated plasma sample.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Measurement:

-

Kinetic Method: Monitor the change in absorbance at 405 nm over a set period (e.g., 60 seconds).[9] The rate of absorbance change is proportional to the kallikrein activity.

-

Endpoint Method: After a fixed incubation time, stop the reaction by adding acetic or citric acid. Measure the final absorbance at 405 nm.

-

-

Calculation: Determine the prekallikrein concentration by comparing the results to a standard curve prepared using a plasma pool with a known prekallikrein concentration.

Protocol 2: Determination of Kallikrein Inhibitor Activity

This assay measures the capacity of plasma to inhibit a known amount of exogenous kallikrein.

Procedure:

-

Sample and Control Preparation: Prepare dilutions of the test plasma and a control plasma with known inhibitor activity in Tris buffer.

-

Inhibition Reaction: Add a known amount of purified plasma kallikrein to the diluted plasma samples. Incubate for a specific time at 37°C to allow for the inhibition of kallikrein by plasma inhibitors (e.g., C1-inhibitor, α2-macroglobulin).

-

Substrate Reaction: Add the H-D-Pro-Phe-Arg-pNA substrate to the mixture.

-

Measurement: Measure the residual kallikrein activity as described in Protocol 1 (either kinetically or by endpoint).

-

Calculation: The kallikrein inhibitor activity is inversely proportional to the measured residual kallikrein activity. Calculate the inhibitor activity relative to the control plasma.

Logical Relationships and Experimental Design

The successful application of chromogenic substrates in kallikrein-kinin system research relies on a well-designed experimental setup that accounts for potential interferences and ensures accurate measurements.

Conclusion

Chromogenic substrates, particularly H-D-Pro-Phe-Arg-pNA, are indispensable tools for researchers and clinicians studying the kallikrein-kinin system. They offer a sensitive, specific, and quantitative method for determining the activity of plasma kallikrein and its inhibitors. While the initially requested substrate, this compound, is better suited for plasmin activity assays, the principles and protocols outlined in this guide using the appropriate kallikrein substrate will enable robust and reliable investigations into the complex roles of the kallikrein-kinin system in health and disease. Careful consideration of substrate specificity, assay conditions, and appropriate controls is paramount for obtaining accurate and reproducible data. This technical guide provides a solid foundation for the implementation of these powerful techniques in both basic research and clinical diagnostic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diapharma.com [diapharma.com]

- 7. endotell.ch [endotell.ch]

- 8. aniara.com [aniara.com]

- 9. diapharma.com [diapharma.com]

Preliminary Studies Using D-Ile-Phe-Lys-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies and applications of the chromogenic substrate D-Ile-Phe-Lys-pNA. Given the limited publicly available kinetic data specific to this compound, this document leverages data and protocols from closely related and well-characterized analogs, primarily S-2403 (

This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) molecule. It is designed as a chromogenic substrate for the serine protease, human plasmin.[1] The enzymatic cleavage of the amide bond between the lysine residue and the pNA moiety releases the yellow chromophore, p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.[2][3]

Core Principles of Chromogenic Protease Assays

Synthetic peptide substrates coupled to a chromogenic reporter group, such as p-nitroaniline (pNA), are invaluable tools for studying the kinetics of specific proteases. The principle lies in the enzymatic hydrolysis of the peptide-pNA bond, which liberates the pNA molecule. In its free form, pNA exhibits a distinct absorbance maximum at or near 405 nm, whereas the substrate-bound pNA does not. This change in absorbance allows for continuous and quantitative monitoring of enzyme activity.

Data Presentation: Comparative Kinetic Data

Due to the scarcity of specific kinetic data for this compound in the public domain, the following table presents the kinetic constants for a closely related and well-documented plasmin substrate, S-2403 (

| Substrate | Target Enzyme | K_m (mol/L) | k_cat (s⁻¹) |

| S-2403 ( | Human Plasmin | 2.9 x 10⁻⁴ | 92 |

| S-2403 ( | Streptokinase-activated Plasminogen | 3.0 x 10⁻⁴ | 43 |

Experimental Protocols

The following is a detailed methodology for a typical chromogenic plasmin activity assay, adapted from protocols for the analogous substrate H-D-Val-Leu-Lys-pNA (S-2251).[5][6] This protocol can be readily modified for use with this compound.

Materials and Reagents

-

This compound substrate

-

Purified human plasmin or sample containing plasmin activity

-

Assay Buffer: 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl

-

Stop Reagent: 50% Acetic Acid

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory pipettes and consumables

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in sterile, deionized water. A typical concentration range for a stock solution is 1-3 mM. Protect the solution from light and store at 2-8°C. The solution is generally stable for several weeks.

-

Dilute the this compound stock solution in the assay buffer to the desired final working concentration. The optimal concentration should be determined empirically but is often in the range of 0.2 to 0.7 mM.

-

Prepare dilutions of the plasmin standard or the experimental samples in the assay buffer.

-

-

Assay Execution (Microplate Format):

-

Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.

-

Add 25 µL of the plasmin standard or experimental sample to the appropriate wells.

-

To initiate the reaction, add 25 µL of the this compound working solution to each well.

-

The final volume in each well should be 100 µL.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 405 nm over time. Kinetic readings are preferred, with measurements taken every 30-60 seconds for 10-30 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed period (e.g., 15 minutes) and then stop the reaction by adding 50 µL of the stop reagent. The final absorbance is then read at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

The plasmin activity can be calculated using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, though this should be empirically verified for the specific buffer system).

-

Plot a standard curve of ΔA/min versus plasmin concentration to determine the activity in unknown samples.

-

Mandatory Visualization

Enzymatic Reaction of Plasmin with this compound

Caption: Enzymatic cleavage of the chromogenic substrate by plasmin.

Experimental Workflow for Plasmin Activity Assay

References

An In-Depth Technical Guide to D-Ile-Phe-Lys-pNA for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate D-Ile-Phe-Lys-pNA, its application in enzyme kinetics, and the relevant physiological pathways of its target enzymes. This document is intended to serve as a core resource for researchers and professionals in drug development and life sciences.

Introduction to this compound

D-Isoleucyl-L-phenylalanyl-L-lysine-p-nitroanilide, abbreviated as this compound, is a synthetic chromogenic substrate designed for the specific and sensitive assay of certain serine proteases. Its chemical structure consists of a tripeptide sequence (D-Ile-Phe-Lys) linked to a p-nitroaniline (pNA) moiety. The presence of the D-amino acid at the N-terminus enhances stability against non-specific degradation by other proteases.

The fundamental principle behind the use of this compound in enzyme kinetics lies in the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline group. This hydrolysis reaction releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 76626-41-0[1] |

| Molecular Formula | C29H41N7O5 |

| Molecular Weight | 583.7 g/mol |

| Solubility | Soluble in water and aqueous buffers. For experimental use, it is often dissolved in a small amount of a polar organic solvent like DMSO before being diluted in the assay buffer. |

Enzymatic Specificity and Kinetic Parameters

This compound is primarily recognized as a substrate for human plasmin .[2][3][4] While comprehensive kinetic data for this compound with a wide range of proteases is not extensively documented in publicly available literature, its structural similarity to other lysine-containing p-nitroanilide substrates suggests potential cross-reactivity with other trypsin-like serine proteases. These enzymes typically cleave peptide bonds C-terminal to basic amino acid residues such as lysine and arginine.

For comparative purposes, the following table summarizes known kinetic parameters for structurally similar chromogenic substrates with key serine proteases. It is important to note that these values are for related substrates and may not be directly representative of this compound. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest under their specific experimental conditions.

Table 1: Kinetic Parameters of Structurally Similar Chromogenic Substrates for Various Serine Proteases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

| Human Plasmin | pyroGlu-Phe-Lys-pNA (S-2403™) | 350 | 60 | 1.7 x 10⁵ |

| Human Plasma Kallikrein | D-Pro-Phe-Arg-pNA (S-2302™) | 220 | 150 | 6.8 x 10⁵ |

| Bovine Trypsin | Z-Lys-pNA | 394 - 34,600 (pH dependent) | 0.182 - 0.0768 (pH dependent) | 463 - 2.22 (pH dependent)[5][6][7] |

| Human Tissue Kallikrein | D-Val-Leu-Arg-pNA | - | - | - |

Data for S-2403™ and S-2302™ are from a commercially available datasheet and should be considered as approximate values.[8] Data for Z-Lys-pNA with trypsin shows significant pH dependence.

Experimental Protocols

The following provides a detailed, generalized methodology for determining enzyme kinetics using this compound. This protocol should be optimized for the specific enzyme and experimental setup.

Materials

-

This compound substrate

-

Purified enzyme of interest (e.g., plasmin, trypsin, kallikrein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory pipettes and consumables

Methods

1. Preparation of Reagents:

- Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water). Store protected from light at -20°C.

- Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

- Assay Buffer: Prepare the desired assay buffer and equilibrate it to the chosen reaction temperature (e.g., 37°C).

2. Determination of Optimal Substrate Concentration (K_m and V_max):

- Prepare a series of dilutions of the this compound substrate in the assay buffer, typically ranging from 0.1 to 10 times the expected K_m value.

- In a 96-well microplate, add a fixed amount of the enzyme to each well.

- Initiate the reaction by adding the varying concentrations of the substrate to the wells. The final volume in each well should be constant (e.g., 200 µL).

- Immediately place the microplate in the pre-warmed microplate reader.

- Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

- Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 10,000 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation.

- Plot the initial velocity (V₀) against the substrate concentration ([S]).

- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

3. Data Analysis:

- The Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_m + [S])

- Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, though non-linear regression is generally preferred for its accuracy.

Visualization of Pathways and Workflows

Enzymatic Reaction Workflow

The following diagram illustrates the basic principle of the chromogenic assay using this compound.

Caption: Enzymatic cleavage of this compound.

Experimental Workflow for Enzyme Kinetics

This diagram outlines the key steps involved in a typical enzyme kinetics experiment with this compound.

Caption: Workflow for enzyme kinetic analysis.

Relevant Signaling Pathways

The primary enzymes that are targets for this compound and related substrates are involved in critical physiological pathways.

Plasmin, the primary target of this compound, is the central enzyme in the fibrinolytic pathway, responsible for the breakdown of fibrin clots.

Caption: The Fibrinolytic Pathway.[9][10][11][12][13]

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

Caption: The Kallikrein-Kinin System.[14][15][16][17][18]

Trypsin is a key digestive enzyme that breaks down dietary proteins in the small intestine.

Caption: Protein digestion pathway involving trypsin.[19][20][21][22][23]

Conclusion

This compound serves as a valuable tool for the kinetic analysis of plasmin and potentially other related serine proteases. Its use in a straightforward chromogenic assay allows for the determination of key kinetic parameters, which are essential for understanding enzyme function and for the development of novel therapeutic agents. The integration of this substrate into well-defined experimental workflows, coupled with a clear understanding of the physiological relevance of its target enzymes, empowers researchers to conduct robust and meaningful studies in the fields of enzymology and drug discovery. Further characterization of the kinetic constants of this compound with a broader range of proteases would be beneficial to the scientific community.

References

- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diapharma.com [diapharma.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 13. eclinpath.com [eclinpath.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Implication of the Kallikrein-Kinin System in Neurological Disorders: Quest for Potential Biomarkers and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trypsin - Wikipedia [en.wikipedia.org]

- 20. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Plasma Kallikrein Chromogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein is a serine protease that plays a pivotal role in various physiological and pathological processes, including the kinin-kallikrein system, coagulation cascade, and inflammatory responses. Its enzymatic activity is a key target for drug development in therapeutic areas such as hereditary angioedema, diabetic retinopathy, and thrombosis. This document provides a detailed protocol for the determination of plasma kallikrein activity using a chromogenic substrate assay.

The assay is based on the enzymatic cleavage of a synthetic peptide substrate coupled to a chromophore, p-nitroaniline (pNA). Active plasma kallikrein hydrolyzes the substrate, releasing pNA, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasma kallikrein activity. While the specific substrate D-Ile-Phe-Lys-pNA was requested, the most extensively documented and validated chromogenic substrate for plasma kallikrein is H-D-Pro-Phe-Arg-pNA (often referred to as S-2302 or Chromozym PK). Therefore, the following protocols are based on the use of this well-established substrate.

Principle of the Assay

The fundamental principle of this chromogenic assay is the measurement of the rate of color development resulting from the cleavage of a synthetic substrate by plasma kallikrein. The reaction can be monitored kinetically or as an endpoint measurement after stopping the reaction with an acid.

Reaction: H-D-Pro-Phe-Arg-pNA + Plasma Kallikrein → H-D-Pro-Phe-Arg-OH + pNA (yellow)

The amount of pNA released is quantified by measuring the absorbance at 405 nm. This allows for the determination of plasma kallikrein activity in purified samples or plasma. The assay can also be adapted to screen for and characterize inhibitors of plasma kallikrein by measuring the reduction in enzyme activity in the presence of a test compound.[1][2][3]

Data Presentation

Table 1: Kinetic Parameters for Plasma Kallikrein with Chromogenic Substrate S-2302

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 0.2 mM | 37°C, 0.05 mol/l Tris buffer, pH 7.8 |

| Catalytic Rate Constant (kcat) | 150 s-1 | 37°C, 0.05 mol/l Tris buffer, pH 7.8 |

Note: Kinetic parameters can vary depending on the specific assay conditions, such as buffer composition, pH, and temperature.

Table 2: Typical Reagent Concentrations for Plasma Kallikrein Assay

| Reagent | Stock Concentration | Final Concentration in Assay |

| Tris Buffer | 0.05 M, pH 7.8 | 0.05 M, pH 7.8 |

| Plasma Kallikrein (purified) | 1 nkat/mL | Variable (e.g., 0.1-0.5 nkat/mL) |

| Chromogenic Substrate (S-2302) | 2 mM | 0.2 - 1 mM |

| Test Inhibitor | Variable | Variable (for IC50 determination) |

Experimental Protocols

Materials and Reagents

-

Purified human plasma kallikrein

-

Chromogenic substrate: H-D-Pro-Phe-Arg-pNA (S-2302)

-

Tris buffer (50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)

-

Acetic Acid (20%) or Citric Acid (2%) for endpoint assays

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

-

Plasma samples (collected in 3.2% sodium citrate, platelet-poor)

Protocol 1: Measurement of Purified Plasma Kallikrein Activity (Kinetic Method)

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate S-2302 in sterile distilled water.

-

Dilute the purified plasma kallikrein to the desired working concentration in Tris buffer.

-

-

Assay Procedure:

-

Add 50 µL of Tris buffer to the wells of a 96-well microplate.

-

Add 25 µL of the diluted plasma kallikrein solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

-

Immediately place the microplate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance at 405 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

-

Kallikrein activity can be calculated using the molar extinction coefficient of pNA (ε = 10,600 M-1cm-1 at 405 nm), considering the path length of the solution in the microplate well.

-

Protocol 2: Measurement of Kallikrein-like Activity in Plasma (Endpoint Method)

-

Sample Preparation:

-

Assay Procedure:

-

Add 100 µL of diluted plasma to a microcentrifuge tube.

-

Add 100 µL of Tris buffer.

-

Incubate at 37°C for 5 minutes.

-

Add 100 µL of pre-warmed chromogenic substrate solution and mix.

-

Incubate the reaction mixture at 37°C for a fixed time (e.g., 10 minutes).

-

Stop the reaction by adding 100 µL of 20% acetic acid.

-

Transfer 200 µL of the final mixture to a 96-well plate.

-

Measure the absorbance at 405 nm.

-

Prepare a plasma blank for each sample by adding the reagents in reverse order (acetic acid first) to subtract any background absorbance.[2][4]

-

-

Calculation:

-

Subtract the absorbance of the blank from the sample absorbance.

-

The kallikrein-like activity is proportional to the net absorbance.

-

Protocol 3: Determination of Inhibitor IC50

-

Inhibitor Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to obtain a range of concentrations.

-

-

Assay Procedure:

-

Add 25 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.

-

Add 50 µL of purified plasma kallikrein solution.

-

Incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the chromogenic substrate.

-

Measure the kinetic rate of pNA formation as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

Mandatory Visualizations

Caption: Experimental workflow for the plasma kallikrein chromogenic assay.

Caption: Simplified signaling pathway of the Kallikrein-Kinin system activation.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bluetigerscientific.com [bluetigerscientific.com]

Application Notes and Protocols for the Use of D-Ile-Phe-Lys-pNA in a Microplate Reader

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate D-Ile-Phe-Lys-pNA (H-D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide) is a valuable tool for the kinetic analysis of various proteases, most notably plasma kallikrein.[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in physiological processes such as inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system has been implicated in various diseases, including hereditary angioedema and diabetic retinopathy. This document provides detailed protocols for utilizing this compound in a microplate reader to measure enzyme activity, screen for inhibitors, and perform quality control assessments.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond in this compound by the target protease. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][3] The rate of pNA release is directly proportional to the enzyme's activity under the specified assay conditions.[4] This colorimetric method allows for continuous monitoring of the enzymatic reaction in a microplate format, enabling high-throughput screening and kinetic analysis.[1]

Figure 1: Enzymatic cleavage of this compound.

Materials and Reagents

-

This compound dihydrochloride

-

Purified enzyme (e.g., plasma kallikrein) or plasma samples

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 30°C[5]

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

-

96-well, clear, flat-bottom microplates

-

Multichannel pipettes and sterile, disposable tips

-

Reagent reservoirs

-

(Optional) Known inhibitor of the target enzyme for control experiments

-

(Optional) p-nitroaniline standard for calibration curve

Experimental Protocols

Protocol 1: Determination of Enzyme Activity

This protocol is designed to measure the kinetic activity of a purified enzyme or an enzyme in a biological sample.

1. Reagent Preparation:

- This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) or sterile water. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

- Enzyme Solution: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. For plasma samples, they may be diluted in the Assay Buffer (e.g., 1:20).[5]

- Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-1 mM). The optimal concentration may be near the enzyme's Km for the substrate.

2. Microplate Setup:

- Equilibrate the microplate reader to the desired temperature (e.g., 30°C or 37°C).[5][6]

- Add 50 µL of Assay Buffer to the blank wells.

- Add 50 µL of the enzyme solution to the sample wells.

- Pre-incubate the plate at the assay temperature for 5-10 minutes.

3. Reaction Initiation and Measurement:

Initiate the reaction by adding 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL.

Immediately start measuring the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 15-60 minutes.

Figure 2: General experimental workflow.

Protocol 2: Screening for Enzyme Inhibitors

This protocol is adapted for screening potential inhibitors of the target enzyme.

1. Reagent Preparation:

- Prepare this compound, enzyme, and Assay Buffer as described in Protocol 1.

- Inhibitor Solutions: Prepare a series of dilutions of the test compounds in Assay Buffer or DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells.

2. Microplate Setup:

- Add 40 µL of the enzyme solution to each well (except blanks).

- Add 10 µL of the inhibitor solutions (or vehicle control) to the respective wells.

- Add 50 µL of Assay Buffer to the blank wells.

- Pre-incubate the plate at the assay temperature for 10-15 minutes to allow for inhibitor binding.

3. Reaction Initiation and Measurement:

- Initiate the reaction by adding 50 µL of the working substrate solution.

- Measure the absorbance at 405 nm as described in Protocol 1.

Data Presentation and Analysis

The rate of the enzymatic reaction (V, often expressed as Vmax under substrate saturation) is determined from the linear portion of the absorbance versus time plot.

Calculation of Reaction Velocity:

The Beer-Lambert law (A = εcl) is used to convert the rate of change in absorbance (ΔA/min) to the rate of product formation (nmol/min).

-

A: Absorbance

-

ε: Molar extinction coefficient of pNA (at 405 nm, approximately 9,960 M⁻¹cm⁻¹).[7]

-

c: Concentration of pNA (mol/L)

-

l: Path length of the light through the well (cm). This is typically determined for the specific microplate and volume used, or a pNA standard curve can be used for calibration.

Formula for Velocity (V):

V (mol/min/mL) = (ΔA / min) / (ε * l) * (Total Volume in Well (mL) / Enzyme Volume (mL))

Table 1: Example Data for Enzyme Titration

| Enzyme Concentration (nM) | ΔA/min (mOD/min) | Velocity (nmol/min) |

| 0 (Blank) | 0.5 | 0.00 |

| 1 | 10.2 | 0.51 |

| 2 | 20.5 | 1.03 |

| 4 | 41.0 | 2.06 |

| 8 | 81.5 | 4.10 |

| 16 | 122.3 | 6.15 |

Table 2: Example Data for Inhibitor Screening

| Inhibitor Concentration (µM) | ΔA/min (mOD/min) | % Inhibition |

| 0 (No Inhibitor) | 50.0 | 0 |

| 0.1 | 45.1 | 9.8 |

| 1 | 30.5 | 39.0 |

| 10 | 12.7 | 74.6 |

| 100 | 2.6 | 94.8 |

Signaling Pathway Context: The Kallikrein-Kinin System

This compound is a valuable tool for studying the activity of plasma kallikrein, a key enzyme in the kallikrein-kinin system. This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.

Figure 3: Simplified Kallikrein-Kinin System Pathway.

Troubleshooting and Considerations

-

Substrate Solubility: If solubility issues arise with this compound in aqueous solutions, a small amount of an organic solvent like DMSO can be used. Ensure the final solvent concentration is low and consistent across all wells.

-

Inner Filter Effect: At high substrate or product concentrations, the absorbance may deviate from linearity. It is important to work within a range where absorbance is linear with concentration.

-

Enzyme Stability: Ensure the enzyme is stable under the assay conditions (pH, temperature).

-

Blank Subtraction: Always include a blank control (without enzyme) to subtract any background absorbance or non-enzymatic substrate hydrolysis.

-

Path Length Correction: For accurate determination of molar concentrations, the path length of the light in the microplate wells needs to be known or a standard curve of pNA should be generated. The molar extinction coefficient of p-nitroaniline can be sensitive to solution composition.[8]

References